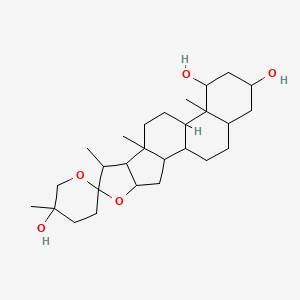
(25R)-5beta-Spirostane-1beta,3beta,25-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25R)-5beta-Spirostane-1beta,3beta,25-triol is a steroidal sapogenin, a type of natural product derived from plants It is a spirostanol saponin, which means it has a spirostan structure with sugar moieties attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-5beta-Spirostane-1beta,3beta,25-triol typically involves the chemical modification of natural steroidal sapogenins such as diosgenin. One common method includes the hydroxylation of diosgenin at specific positions to introduce the desired hydroxyl groups. This process often requires the use of specific reagents and catalysts under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often involves the extraction of diosgenin from plant sources such as Dioscorea species (wild yam) followed by chemical modification. The extraction process includes steps like hydrolysis, purification, and crystallization to obtain high-purity diosgenin, which is then chemically transformed into this compound .
Chemical Reactions Analysis
Types of Reactions
(25R)-5beta-Spirostane-1beta,3beta,25-triol undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxo derivatives.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxo derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
(25R)-5beta-Spirostane-1beta,3beta,25-triol has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its role in cell signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of (25R)-5beta-Spirostane-1beta,3beta,25-triol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and to interact with cell membrane receptors, influencing cell signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Diosgenin: A precursor to (25R)-5beta-Spirostane-1beta,3beta,25-triol, known for its use in the synthesis of steroidal drugs.
Smilagenin: Another spirostanol saponin with similar biological activities.
Sarsasapogenin: A related compound with a similar structure but different biological properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-3',14,16-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O5/c1-15-23-21(32-27(15)10-9-24(2,30)14-31-27)13-20-18-6-5-16-11-17(28)12-22(29)26(16,4)19(18)7-8-25(20,23)3/h15-23,28-30H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGWQMDPBPSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B12097747.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)



![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)

![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)

![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)
